molecular formula C21H27N5O3S B3221666 N-(3-isopropoxypropyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide CAS No. 1207050-03-0

N-(3-isopropoxypropyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Cat. No. B3221666
CAS RN: 1207050-03-0
M. Wt: 429.5
InChI Key: UMGWOVVVVPBLDL-UHFFFAOYSA-N
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Description

N-(3-isopropoxypropyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H27N5O3S and its molecular weight is 429.5. The purity is usually 95%.
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Scientific Research Applications

Antiglycation Potential

The compound has been investigated for its antiglycation activity. Glycation is a process where sugar molecules react with amino groups of proteins, leading to the formation of advanced glycation end-products (AGEs). These AGEs are associated with diabetic complications such as retinopathy, neuropathy, atherosclerosis, and cataracts. The synthesized derivatives of this compound exhibited potent antiglycation activity, surpassing the standard drug rutin . Further research could explore its potential as an antidiabetic agent.

Radical Disruption

The nearly orthogonal 2-methoxyphenyl group in this compound disrupts the ability of the radical to form columns of π-stacked molecules, which is commonly observed in organic radicals with extended π-conjugated aromatic frameworks . This property could have implications in materials science and organic electronics.

Mass Spectrometry

Low-resolution mass spectra were recorded for this compound using an LCMS-2020 instrument. The analysis involved positive- and negative-ion dual-ion electrospray ionization conditions (DUIS) and atmospheric pressure chemical ionization . Such mass spectrometry data can aid in its characterization and identification.

Heterocyclic Compounds

The compound belongs to the class of heterocyclic compounds, which have a wide range of biological applications. Researchers have explored various heterocyclic derivatives for their pharmacological properties, including antidiabetic, antimicrobial, and anticancer activities . Investigating its structure-activity relationship could reveal additional therapeutic potential.

Pyrazole Synthesis

Efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles has been developed, starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst. While not directly related to the compound , this information highlights the broader field of pyrazole chemistry and its relevance to drug discovery .

S-Allylcysteine Analogy

Analogous to S-allylcysteine, a component of AGEs that acts as a potent antioxidant, this compound could potentially inhibit AGE formation . Further investigations into its antioxidant properties and potential therapeutic applications are warranted.

properties

IUPAC Name

2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(3-propan-2-yloxypropyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-13(2)29-12-6-11-22-20(27)19-14(3)23-21(30-19)18-15(4)26(25-24-18)16-7-9-17(28-5)10-8-16/h7-10,13H,6,11-12H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGWOVVVVPBLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-isopropoxypropyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-isopropoxypropyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
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N-(3-isopropoxypropyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
Reactant of Route 3
N-(3-isopropoxypropyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
Reactant of Route 4
N-(3-isopropoxypropyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
Reactant of Route 5
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N-(3-isopropoxypropyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
Reactant of Route 6
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N-(3-isopropoxypropyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

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